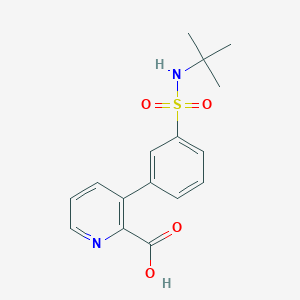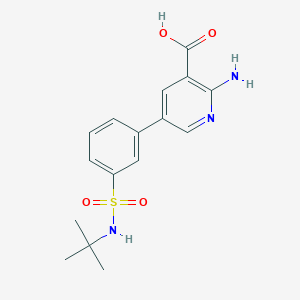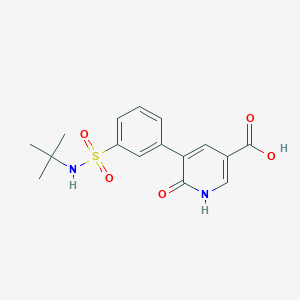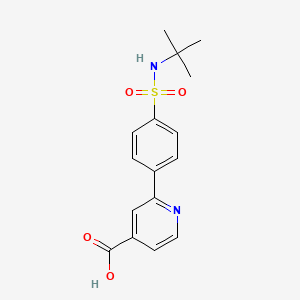
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid (5-BSA-2M) is an organic compound belonging to the family of nicotinic acid derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. It is a popular reagent used in organic synthesis and chemical research. 5-BSA-2M has been used in a variety of scientific research applications, including as a fluorescent probe and a substrate for enzyme reactions.
Wissenschaftliche Forschungsanwendungen
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of amines, as a substrate for enzyme reactions, and as a reagent for the synthesis of other organic compounds. It has also been used for the detection of metal ions, and as a catalyst for the synthesis of organic compounds.
Wirkmechanismus
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% acts as a fluorescent probe by forming a fluorescent adduct with amines. This adduct is formed through the reaction between the amine and the sulfonamide moiety of the compound. The reaction results in a shift in the emission wavelength of the compound, which can be used to detect the presence of amines.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% does not have any known biochemical or physiological effects. It is not known to interact with any biological receptors or enzymes, and is not known to have any toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is a relatively inexpensive and easy to use reagent, making it ideal for use in laboratory experiments. It is also easy to obtain and store, and is relatively stable in solution. However, it is not suitable for use in the detection of metal ions, and its fluorescence can be quenched by certain compounds.
Zukünftige Richtungen
Due to its versatility, 5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has the potential to be used in a variety of scientific research applications. It could be used in the development of new fluorescent probes, or as a reagent in the synthesis of other organic compounds. It could also be used in the detection of metal ions, or as a catalyst for the synthesis of organic compounds. Additionally, further research could be done to explore the potential applications of 5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in biochemistry and physiology.
Synthesemethoden
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is synthesized via a three-step process. The first step involves the conversion of 3-t-butylsulfamoylphenylacetic acid to 3-t-butylsulfamoylphenylacetonitrile, which is then reacted with 2-methoxy-5-methylpyridine to form 5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%. The third step involves the isolation of the product by column chromatography.
Eigenschaften
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-6-11(8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIJORFLOKJTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)








